Cas no 5588-33-0 (Mesoridazine)
Mesoridazine structure
Product Name:Mesoridazine
CAS-Nr.:5588-33-0
MF:C21H26N2OS2
MW:386.573942661285
MDL:MFCD00866645
CID:368441
PubChem ID:4078
Update Time:2025-10-31
Mesoridazine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 10H-Phenothiazine,10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylsulfinyl)-
- Mesoridazine
- 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine
- 10-[2-(1-methyl-2-piperidyl)ethyl]-2-methylsulphinylphenothiazine
- 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-(methylsulfinyl)-10H-phenothiazine
- 10-{2-[(RS)1-methylpiperidin-2-yl]ethyl}-2-methylsulfinyl-10H-phenothiazine
- Calodal
- Lidanar
- Lidanil
- Mesoridazina
- Mesoridazinum
- Serentil
- Thioridazine thiomethyl sulfoxide
- Thioridazine-2-sulfoxide
- Tps23
- 5588-33-0 (FREE BASE)
- GTPL7227
- Prestwick3_000529
- Prestwick1_000529
- EN300-19767162
- NSC-186066
- AKOS027378787
- THIORIDAZINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- Prestwick2_000529
- DTXSID3023265
- 10-(2-(1-Methyl-2-piperidyl)ethyl)-2-methylsulfinyl phenothiazine
- AB00513854
- NS-531
- Tox21_112018
- SLVMESMUVMCQIY-UHFFFAOYSA-N
- CAS-5588-33-0
- Thioridazien thiomethyl sulfoxide
- HMS2090H22
- 10-[2(1-Methyl-2-piperidyl)ethyl]-2-(methylsulfinyl)-phenothiazine
- Tox21_110052
- NCGC00163157-02
- DTXCID503265
- Mesoridazine (USAN/INN)
- 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-methylsulfinyl phenothiazine
- AB00513854_13
- DB00933
- MESORIDAZINE [INN]
- WLN: T C666 BN ISJ ESO&1 B2- BT6NTJ A
- 10-(2-(1-methylpiperidin-2-yl)ethyl)-2-(methylsulfinyl)-10H-phenothiazine
- 10-(2(1-Methyl-2-piperidyl)ethyl)-2-(methylsulfinyl)-phenothiazine
- NCGC00163157-01
- L000852
- UNII-5XE4NWM740
- SR-01000759425-4
- SR-01000759425
- NCGC00014529-01
- 10H-Phenothiazine, 10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylsulfinyl)-
- MESORIDAZINE [HSDB]
- 5588-33-0
- BSPBio_000517
- Lidanar (TN)
- Mesoridazina [INN-Spanish]
- 10-[2(1-Methyl-2-piperidyl)ethyl]-2-(methylsulfinyl)phenothiazine
- AB00513854-11
- TPS 23
- AB00513854_12
- NS00001696
- MESORIDAZINE [USAN]
- SPBio_002438
- NCI60_001547
- Thioridazine 2-sulfoxide
- CHEBI:6780
- Tox21_110052_1
- MESORIDAZINE [VANDF]
- NSC 186066
- D02671
- HSDB 3357
- SCHEMBL19735
- TPS-23
- BRD-A14395271-001-01-5
- Mesoridazine [USAN:INN:BAN]
- Biomol-NT_000013
- MESORIDAZINE [MART.]
- BPBio1_001167
- NCGC00163157-04
- 2-Methanesulfinyl-10-[2-(1-methyl-piperidin-2-yl)-ethyl]-10H-phenothiazine
- 10-[2-(1-methyl-2-piperidyl)ethyl]-2-methylsulfinyl-phenothiazine
- MESORIDAZINE [MI]
- 10H-Phenothiazine, 10-(2-(1-methyl-2-piperidinyl)ethyl)-2-(methylsulfinyl)-
- BPBio1_000569
- Tox21 112018
- C07143
- BDBM50131440
- NC-123
- Phenothiazine, 10-[2-(1-methyl-2-piperidyl)ethyl]-2-(methylsulfinyl)-
- 10-(2(1-Methyl-2-piperidyl)ethyl)-2-(methylsulfinyl)phenothiazine
- CS-0013666
- HY-B1482A
- THD-2-SO
- NCGC00163157-03
- MESORIDAZINE [WHO-DD]
- 5XE4NWM740
- CHEMBL1088
- THIORIDAZINE IMPURITY B [EP IMPURITY]
- T-2-SO
- 2-methanesulfinyl-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine
- Mesoridazine free base
- NSC 186066; Serentil; TPS 23
- NSC186066
- BRD-A14395271-074-03-8
- Q6821618
- NCGC00163157-05
- FT-0671034
- Mesoridazinum [INN-Latin]
- 10-(2-(1-Methyl-2-piperidinyl)ethyl)-2-(methylsulfinyl)-10H-phenothiazine
- BRD-A14395271-074-16-0
- BRD-A14395271-074-17-8
- BRD-A14395271-074-18-6
-
- MDL: MFCD00866645
- Inchi: 1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
- InChI-Schlüssel: SLVMESMUVMCQIY-UHFFFAOYSA-N
- Lächelt: S1C2C=CC=CC=2N(C2C=C(C=CC1=2)S(C)=O)CCC1CCCCN1C
Berechnete Eigenschaften
- Genaue Masse: 386.14900
- Monoisotopenmasse: 386.149
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 4
- Komplexität: 502
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 68.1A^2
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: nichts
Experimentelle Eigenschaften
- Dichte: 1.1234 (rough estimate)
- Siedepunkt: 570.5°Cat760mmHg
- Flammpunkt: 298.9°C
- Brechungsindex: 1.5950 (estimate)
- PSA: 68.06000
- LogP: 5.76970
Mesoridazine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | M225760-5mg |
Mesoridazine |
5588-33-0 | 5mg |
$ 81.00 | 2023-09-07 | ||
| TRC | M225760-10mg |
Mesoridazine |
5588-33-0 | 10mg |
$ 110.00 | 2023-09-07 | ||
| TRC | M225760-25mg |
Mesoridazine |
5588-33-0 | 25mg |
$148.00 | 2023-05-18 | ||
| TRC | M225760-50mg |
Mesoridazine |
5588-33-0 | 50mg |
$178.00 | 2023-05-18 | ||
| TRC | M225760-100mg |
Mesoridazine |
5588-33-0 | 100mg |
$ 230.00 | 2023-09-07 | ||
| TRC | M225760-1g |
Mesoridazine |
5588-33-0 | 1g |
$1092.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17028-10mg |
Mesoridazine |
5588-33-0 | 98% | 10mg |
¥655.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17028-50mg |
Mesoridazine |
5588-33-0 | 98% | 50mg |
¥2448.00 | 2023-09-09 | |
| A2B Chem LLC | AB53404-10mg |
Mesoridazine |
5588-33-0 | ≥95% | 10mg |
$34.00 | 2024-04-19 | |
| A2B Chem LLC | AB53404-25mg |
Mesoridazine |
5588-33-0 | ≥95% | 25mg |
$73.00 | 2024-04-19 |
Mesoridazine Verwandte Literatur
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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